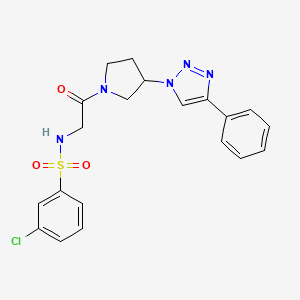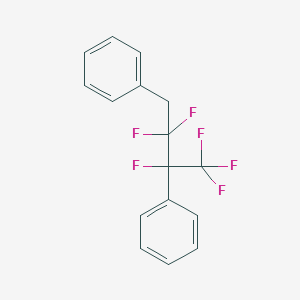
1,1'-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene is a fluorinated organic compound characterized by the presence of a hexafluorobutane moiety linked to two benzene rings
準備方法
The synthesis of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexafluorobutane precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or nickel complexes.
Synthetic Routes: One common synthetic route involves the coupling of benzene derivatives with hexafluorobutane precursors under controlled conditions. This may involve reactions such as Friedel-Crafts alkylation or cross-coupling reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or tool in biochemical assays.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the bioavailability and stability of pharmaceutical agents.
Industry: Industrial applications include its use in the production of specialty chemicals, coatings, and polymers. The compound’s stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the biological context. For example, it may modulate signaling pathways or metabolic processes.
Effects: The effects of the compound can range from inhibition or activation of specific enzymes to alterations in gene expression or cellular behavior.
類似化合物との比較
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other fluorinated organic molecules such as 1,1,1,4,4,4-Hexafluorobutane and 1,1,2,3,3,4-Hexafluorobutane
Uniqueness: The presence of the hexafluorobutane moiety linked to two benzene rings gives 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene unique chemical properties, such as increased stability and reactivity. These properties make it distinct from other fluorinated compounds and valuable for specific applications.
特性
CAS番号 |
89185-53-5 |
|---|---|
分子式 |
C16H12F6 |
分子量 |
318.26 g/mol |
IUPAC名 |
(1,1,1,2,3,3-hexafluoro-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H12F6/c17-14(18,11-12-7-3-1-4-8-12)15(19,16(20,21)22)13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
DTOXIPGDFMHYGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C(F)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
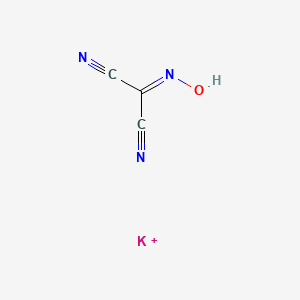
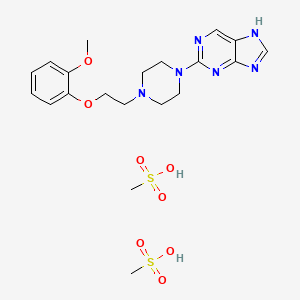

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
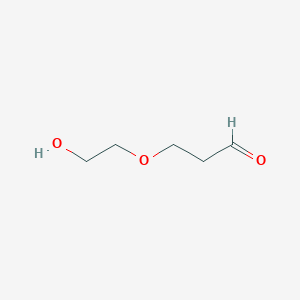

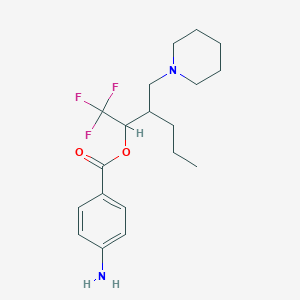
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
